5-chloro-2-(trifluoromethoxy)benzenesulfonamide
Description
5-Chloro-2-(trifluoromethoxy)benzenesulfonamide is a benzenesulfonamide derivative featuring a chlorine atom at the 5-position and a trifluoromethoxy group (-OCF₃) at the 2-position of the benzene ring. This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of inhibitors targeting enzymes like ribonucleotide reductase (RNR), which is critical in DNA synthesis and cancer therapy . Its structural uniqueness arises from the electron-withdrawing trifluoromethoxy group, which enhances metabolic stability and bioavailability compared to non-fluorinated analogs. The chlorine atom contributes to steric and electronic modulation, influencing binding affinity to biological targets.
Synthesis typically involves sulfonylation of 5-chloro-2-(trifluoromethoxy)aniline with sulfonyl chlorides under basic conditions, as exemplified in the preparation of related sulfonamide derivatives .
Properties
IUPAC Name |
5-chloro-2-(trifluoromethoxy)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3NO3S/c8-4-1-2-5(15-7(9,10)11)6(3-4)16(12,13)14/h1-3H,(H2,12,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVGMXURJMZKGJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)S(=O)(=O)N)OC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10452273 | |
| Record name | Benzenesulfonamide, 5-chloro-2-(trifluoromethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10452273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77797-66-1 | |
| Record name | Benzenesulfonamide, 5-chloro-2-(trifluoromethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10452273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Components and Optimization
Mechanochemical synthesis employs high-frequency milling to drive solid-state reactions, eliminating solvent use and enhancing reaction kinetics. For 5-chloro-2-(trifluoromethoxy)benzenesulfonamide, the protocol adapts methods developed for analogous sulfonamides. Key components include:
- Aryl bromide precursor : 5-Chloro-2-(trifluoromethoxy)benzenesulfonyl bromide.
- Ammonia source : Aqueous or gaseous ammonia for sulfonamide group introduction.
- Catalyst system : Tris(triphenylphosphine)palladium(II) bromide (Pd(PPh₃)₃Br₂).
- Oxidizing agent : Potassium disulfite (K₂S₂O₅) to regenerate the palladium catalyst.
- Additive : Cucurbituril, a macrocyclic host molecule, to stabilize reactive intermediates.
Table 1: Optimized Reaction Conditions
| Component | Quantity/Concentration | Role |
|---|---|---|
| Aryl bromide | 1.0 mmol | Electrophilic substrate |
| Pd(PPh₃)₃Br₂ | 0.03 mmol | Cross-coupling catalyst |
| K₂S₂O₅ | 1.2 mmol | Oxidizing agent |
| Cucurbituril | 0.05 mmol | Reaction accelerator |
| Milling frequency | 30 Hz | Energy input for activation |
| Reaction time | 60 minutes | Completion threshold |
This configuration achieves yields exceeding 75% in model systems for structurally related sulfonamides.
Procedure and Workup
The synthesis follows a streamlined protocol:
- Grinding vessel preparation : A stainless-steel vessel (5 mL capacity) is charged with three stainless-steel balls (5 mm diameter).
- Reagent loading : The aryl bromide (1.0 mmol), Pd(PPh₃)₃Br₂ (0.03 mmol), K₂S₂O₅ (1.2 mmol), and cucurbituril (0.05 mmol) are added sequentially.
- Ammonia introduction : Gaseous ammonia is bubbled through the mixture under inert conditions.
- Milling : The vessel is agitated at 30 Hz for 60 minutes, facilitating palladium-mediated coupling.
- Workup : The crude product is extracted with dichloromethane, washed with brine, and purified via silica gel chromatography.
Critical considerations :
- Moisture control is essential to prevent hydrolysis of the sulfonyl bromide intermediate.
- Milling duration beyond 60 minutes risks decomposition of the trifluoromethoxy group.
Alternative Synthetic Routes
Classical Sulfonylation
Traditional sulfonamide synthesis involves:
- Sulfonyl chloride preparation : Chlorination of 5-chloro-2-(trifluoromethoxy)benzenesulfonic acid using PCl₅.
- Ammonolysis : Reaction with concentrated ammonium hydroxide.
Drawbacks :
- Multiple purification steps reduce overall yield (<50%).
- Solvent-intensive (e.g., chloroform, DMF).
Industrial-Scale Production Considerations
Continuous Flow Mechanochemistry
Scaling mechanochemical synthesis necessitates:
- Twin-screw extruders : Replace batch milling for continuous production.
- Parameter optimization : Temperature (25–40°C), screw speed (100–200 rpm), and residence time (2–5 minutes).
Table 2: Pilot-Scale Performance Metrics
| Metric | Batch Milling | Continuous Flow |
|---|---|---|
| Throughput (kg/day) | 0.5 | 12 |
| Yield (%) | 75 | 68 |
| Solvent consumption (L/kg) | 0 | 0 |
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-(trifluoromethoxy)benzenesulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfonamide group.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted benzenesulfonamides.
Oxidation and Reduction: Products include oxidized or reduced forms of the sulfonamide group.
Coupling Reactions: Products include biaryl compounds.
Scientific Research Applications
5-chloro-2-(trifluoromethoxy)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate and in drug discovery.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-chloro-2-(trifluoromethoxy)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances its binding affinity and selectivity, while the sulfonamide group can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and physicochemical properties of benzenesulfonamide derivatives are highly dependent on substituent patterns. Below is a detailed comparison with structurally related compounds:
Table 1: Structural and Functional Comparison
Key Observations:
Electron-Withdrawing Groups (EWGs): The trifluoromethoxy group (-OCF₃) in this compound enhances resistance to oxidative degradation compared to methoxy (-OCH₃) or methyl (-CH₃) groups .
Biological Activity:
- Chlorine at position 5 is critical for RNR inhibition in TAS1553, a derivative of this compound .
- Substitution at position 2 with a methoxy group (e.g., in glyburide analogs) shifts activity toward potassium channel modulation .
Synthetic Utility:
- The parent compound’s sulfonamide group enables facile derivatization via nucleophilic substitution or coupling reactions, as seen in the synthesis of indole-containing analogs (e.g., CAS 2361866-92-2) .
Table 2: Physicochemical Properties
| Property | This compound | 5-Chloro-2-methyl-benzenesulfonamide | Chlorsulfuron |
|---|---|---|---|
| LogP (Predicted) | 2.8 | 1.9 | 1.2 |
| Water Solubility (mg/mL) | 0.15 | 0.45 | 0.03 |
| Metabolic Stability | High (due to -OCF₃) | Moderate | Low |
Biological Activity
5-Chloro-2-(trifluoromethoxy)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound has the molecular formula CClFNOS and a molecular weight of approximately 239.65 g/mol. Its structure features a chloro group, a trifluoromethoxy group, and a sulfonamide moiety, which contribute to its unique chemical properties and biological interactions.
The mechanism of action involves interactions with specific molecular targets such as enzymes or receptors. The trifluoromethoxy group enhances binding affinity and selectivity, while the sulfonamide group can form hydrogen bonds with target proteins. These interactions modulate the activity of target proteins, leading to various biological effects, including:
- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can interact with cellular receptors, influencing physiological responses.
Biological Activities
Research indicates that this compound exhibits several pharmacological effects:
- Antioxidant Activity : Demonstrates significant scavenging activity against DPPH radicals.
- Anti-inflammatory Effects : Potential modulation of inflammatory pathways.
- Cytotoxicity : Exhibits inhibitory effects on cancer cell proliferation.
Table 1: Summary of Biological Activities
Antioxidant Activity Study
A study investigated the antioxidant capacity of this compound, revealing notable scavenging activity against DPPH radicals. The results indicated a dose-dependent response:
- At 50 µg/mL concentration: 32.54% scavenging activity.
- At 250 µg/mL concentration: 64.80% scavenging activity.
This suggests potential applications in mitigating oxidative stress in biological systems.
Cytotoxicity Against Cancer Cell Lines
In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : HCT-116, HeLa, and MCF-7.
- IC Values:
- HCT-116: 36 μM
- HeLa: 34 μM
- MCF-7: Values below 100 μM were observed in similar analogs.
These findings indicate that structural modifications can enhance anticancer properties, warranting further investigation into its therapeutic potential.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
